2-cyclopropyl-2-(1H-pyrrol-1-yl)acetic acid
CAS No.: 1251048-44-8
Cat. No.: VC3071245
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251048-44-8 |
|---|---|
| Molecular Formula | C9H11NO2 |
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | 2-cyclopropyl-2-pyrrol-1-ylacetic acid |
| Standard InChI | InChI=1S/C9H11NO2/c11-9(12)8(7-3-4-7)10-5-1-2-6-10/h1-2,5-8H,3-4H2,(H,11,12) |
| Standard InChI Key | LEJPBOANQBOMIY-UHFFFAOYSA-N |
| SMILES | C1CC1C(C(=O)O)N2C=CC=C2 |
| Canonical SMILES | C1CC1C(C(=O)O)N2C=CC=C2 |
Introduction
2-Cyclopropyl-2-(1H-pyrrol-3-yl)acetic acid is a complex organic compound with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol. It is a derivative of pyrrole, a five-membered heterocyclic aromatic ring containing nitrogen, and cyclopropane, a three-membered saturated hydrocarbon ring. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activity.
Synthesis and Preparation
While specific synthesis methods for 2-cyclopropyl-2-(1H-pyrrol-3-yl)acetic acid are not detailed in the available literature, compounds with similar structures often involve multi-step reactions including alkylation, acylation, and condensation reactions. For example, pyrrole derivatives can be synthesized through the Knorr synthesis or by using metal-catalyzed cross-coupling reactions.
Potential Applications
Pyrrole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Although specific applications of 2-cyclopropyl-2-(1H-pyrrol-3-yl)acetic acid are not well-documented, its structural features suggest potential use in pharmaceutical research, particularly in the development of novel therapeutic agents.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume